3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Overview
Description
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a useful research compound. Its molecular formula is C11H14N4OS and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Evaluation
A study by Abdo and Kamel (2015) synthesized and evaluated a series of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases for in vitro anticancer activity against six human cancer cell lines. The Mannich bases, in particular, showed potent cytotoxicity against most cell lines tested, with one derivative demonstrating more potent activity against gastric cancer cells than the standard treatment (Abdo & Kamel, 2015).
Chemical Synthesis and Properties
Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds. This study highlighted the synthetic utility of cyclic amines in constructing heterocyclic compounds, potentially including oxadiazole derivatives (Kang, Richers, Sawicki, & Seidel, 2015).
Turkyilmaz, Kaçan, and Baran (2013) reported on the structure, spectroscopic, thermal properties, and catalytic activity of iron(III)-Schiff base complexes, providing insights into the chemical behavior and application potential of related compounds in catalysis (Turkyilmaz, Kaçan, & Baran, 2013).
Biological Activity
Shukla and Srivastav (2015) discussed the biological activities associated with oxadiazole compounds. This research highlights the versatility of oxadiazole derivatives, including potential antimicrobial and anticancer properties, which could extend to compounds with a similar structure (Shukla & Srivastav, 2015).
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-6-4-9(12)11-14-10(15-16-11)8-3-2-5-13-7-8/h2-3,5,7,9H,4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNERJYCXAFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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